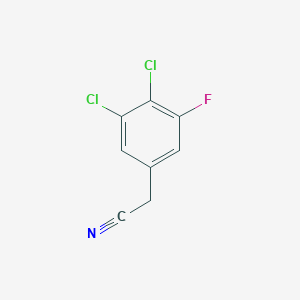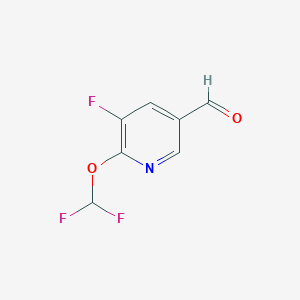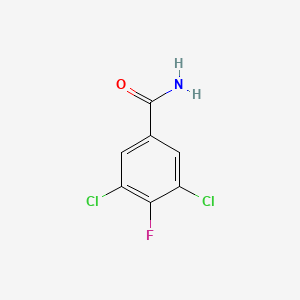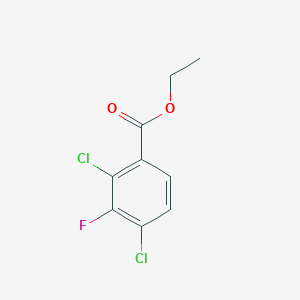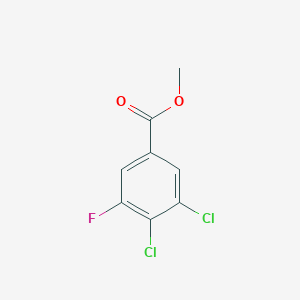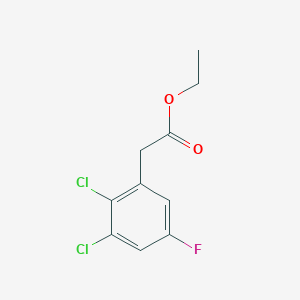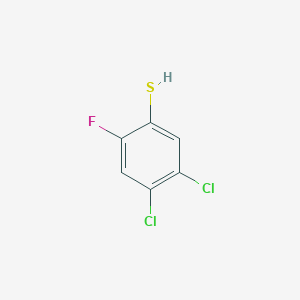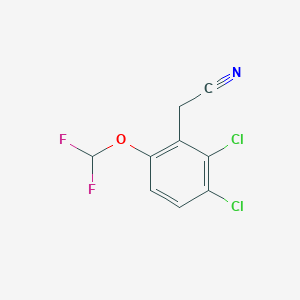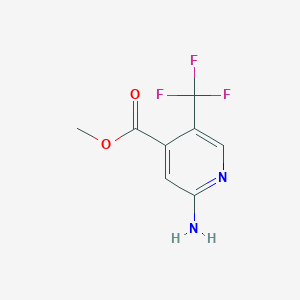
Methyl 2-amino-5-(trifluoromethyl)isonicotinate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity : Triazole derivatives synthesized from isonicotinic acid hydrazide, which is related to Methyl 2-amino-5-(trifluoromethyl)isonicotinate, have demonstrated significant antibacterial and antifungal activities. These compounds were effective against various microorganisms like Staphylococcus aureus, Escherichia coli, and the fungi Aspergillus niger and Candida albicans (Mishra et al., 2010).
Organocatalyst in Synthesis : Isonicotinic acid, a related compound, was used as a dual and biological organocatalyst in the green synthesis of pyranopyrazoles. This method demonstrates the potential of using this compound derivatives in environmentally friendly and efficient chemical syntheses (Zolfigol et al., 2013).
Pest Management : Methyl isonicotinate, a compound closely related to this compound, has been investigated for use in thrips pest management. It acts as a non-pheromone semiochemical and has shown potential in strategies like mass trapping and as a synergist with insecticides (Teulon et al., 2017).
Water Treatment Technologies : Novel sulfonated thin-film composite nanofiltration membranes, incorporating trifluoromethylated aromatic diamine monomers, have been developed for dye solution treatment. This research indicates potential applications of this compound derivatives in advanced water purification technologies (Liu et al., 2012).
Antimycobacterial Activity : Derivatives of this compound have been studied for their antimicrobial activity against Mycobacterium tuberculosis, including INH-resistant strains. Some compounds showed higher activity than isoniazid against non-tuberculous mycobacteria (Almeida da Silva et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-6(12)13-3-5(4)8(9,10)11/h2-3H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQCGUHCFGSUOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



